2(1H)-Pyrimidinone, 4-amino-1-octyl-
Description
2(1H)-Pyrimidinone, 4-amino-1-octyl- is a pyrimidinone derivative characterized by an octyl chain at the N1 position and an amino group at the C4 position of the pyrimidinone ring.
Properties
CAS No. |
165685-29-0 |
|---|---|
Molecular Formula |
C12H21N3O |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-amino-1-octylpyrimidin-2-one |
InChI |
InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-9-15-10-8-11(13)14-12(15)16/h8,10H,2-7,9H2,1H3,(H2,13,14,16) |
InChI Key |
APTRUBZBNGVBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=CC(=NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The patent WO2004113307A1 details a cyclocondensation strategy using arylaminocarboxylic acids (e.g., 2-aminonicotinic acid) and formamidine derivatives. For 4-amino-1-octyl-2(1H)-pyrimidinone, the generalized pathway involves:
- Formation of the Pyrimidinone Core :
- Introduction of the Octyl Group :
- Alkylation at position 1 using 1-bromooctane in the presence of a base (e.g., K₂CO₃) under phase-transfer conditions (e.g., tetrabutylammonium bromide).
Key Reaction :
$$
\text{Arylaminocarboxylic acid} + \text{Formamidine} \xrightarrow[\text{NH}4\text{OAc}]{\text{MeOH, reflux}} \text{Pyrimidinone Intermediate} \xrightarrow[\text{K}2\text{CO}_3]{\text{1-Bromooctane}} \text{4-Amino-1-Octyl-2(1H)-Pyrimidinone}
$$
Optimization and Challenges
- Yield Considerations : Initial cyclocondensation yields for analogous pyrimidinones range from 65% to 81%. Alkylation steps may reduce yields to 40–60% due to steric hindrance from the octyl chain.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but require rigorous drying to avoid hydrolysis.
- Regioselectivity : The use of directing groups (e.g., nitro or methoxy) on the arylaminocarboxylic acid precursor ensures correct positioning of the amino group.
Post-Cyclization Functionalization Strategies
Alkylation of Preformed 4-Aminopyrimidinone
Starting with 4-amino-2(1H)-pyrimidinone, the octyl group is introduced via nucleophilic substitution or metal-catalyzed coupling:
- Mitsunobu Reaction :
- Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-octanol to the pyrimidinone nitrogen.
- Copper-Catalyzed C–N Coupling :
Advantages :
- Avoids harsh alkylation conditions, preserving the amino group.
- Enables late-stage diversification of the N-1 position.
Limitations :
- Requires pre-protection of the amino group (e.g., as a Boc-carbamate) to prevent undesired side reactions.
Stepwise Ring Construction via Heterocyclic Intermediates
Ring Assembly from Urea Derivatives
A modular approach builds the pyrimidinone ring from simpler precursors:
- Condensation of Urea with β-Ketoester :
- Reacting urea with ethyl 3-octylacetoacetate under acidic conditions (e.g., HCl/EtOH) to form 6-hydroxy-2-octylpyrimidin-4(3H)-one.
- Amination at Position 4 :
- Direct amination using hydroxylamine-O-sulfonic acid or substitution of a chloro intermediate with aqueous ammonia.
Reaction Pathway :
$$
\text{Urea} + \text{Ethyl 3-Octylacetoacetate} \xrightarrow[\text{HCl}]{\text{EtOH}} \text{6-Hydroxy-2-Octylpyrimidin-4(3H)-one} \xrightarrow[\text{NH}3]{\text{H}2\text{O}} \text{4-Amino-1-Octyl-2(1H)-Pyrimidinone}
$$
Critical Analysis
- Yield Profile : Initial condensation yields ~70%, but amination steps may drop to 50% due to competing hydrolysis.
- Side Reactions : Over-alkylation at position 6 necessitates careful stoichiometric control.
Comparative Data and Process Economics
Table 1: Synthesis Method Comparison
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways in Alkylation
- N vs. O-Alkylation : The pyrimidinone’s lactam oxygen may compete with the N-1 position for alkylation. Using bulky bases (e.g., DBU) favors N-alkylation.
- Amino Group Protection : Boc-protection (tert-butoxycarbonyl) prevents unwanted quaternization during alkylation, as demonstrated in the synthesis of isavuconazole intermediates.
Purification Techniques
- Recrystallization : Ethanol/water mixtures effectively isolate the final product (>95% purity).
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves regioisomeric impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrimidinone core to dihydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce dihydropyrimidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-octyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Position : The octyl group at N1 distinguishes this compound from analogs like 1MP (methyl) and zebularine (ribose), which exhibit shorter or polar substituents. The octyl chain increases hydrophobicity, likely altering pharmacokinetic profiles compared to more hydrophilic derivatives .
- Amino Group at C4: Shared with RX 3117 and thieno-pyrimidinones, this group enhances hydrogen-bonding capacity and reactivity. In RX 3117, the amino group contributes to its nucleoside analog activity .
Photochemical and Reactivity Comparisons
Hydrogen Abstraction and Photostability:
- 1-Methyl-2(1H)-pyrimidinone (1MP): Exhibits hydrogen abstraction from alcohols (rate constant ~10⁴ M⁻¹s⁻¹), acting as a "Trojan horse" in DNA photodamage.
- However, the octyl chain could sterically hinder intermolecular interactions .
Substituent Effects on Reactivity:
- Trihalomethyl Derivatives: Electron-withdrawing groups at C4 (e.g., -CF3) increase electrophilicity, enabling nucleophilic attacks. In contrast, the electron-donating -NH2 group in 4-amino-1-octyl-pyrimidinone may favor tautomerization or resonance stabilization .
Antiviral/Anticancer Potential:
- RX 3117 (Roducitabine) : A fluorinated cyclopentenyl analog with demonstrated activity against solid tumors. Its mechanism involves incorporation into DNA/RNA, disrupting replication. The octyl derivative’s lipophilicity may enhance cellular uptake but could reduce solubility-mediated bioavailability .
- Thieno-pyrimidinones: Exhibit moderate antibacterial activity (MIC ~50–100 µg/mL) against Staphylococcus aureus and Escherichia coli.
Hydrogen-Bonding Dynamics:
- 2-Ureido-4[1H]-pyrimidinones: Form quadruple H-bonded dimers with tunable stability. The octyl chain in 4-amino-1-octyl-pyrimidinone may disrupt dimerization but enhance solubility in nonpolar matrices for material science applications .
Physicochemical and Crystallographic Data
Table 2: Comparative Physicochemical Properties
Crystallographic Insights:
- 2-Amino-6-methylpyrimidin-4(1H)-one: Forms π-stacked structures (face-to-face distance: 3.776 Å) stabilized by N–H⋯O and O–H⋯O bonds. The octyl derivative’s bulkier substituent may reduce crystal packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
